molecular formula C18H22N2O3S B2431071 N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034599-49-8

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2431071
CAS No.: 2034599-49-8
M. Wt: 346.45
InChI Key: JQHPAYQJXTVSAM-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a hydroxyethyl-substituted thiophene ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

    Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting an appropriate amine with oxalyl chloride, followed by coupling with the thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers or materials with specific electronic properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(3,4-dimethylphenyl)-N2-(2-(5-methylthiophen-2-yl)ethyl)oxalamide: Similar structure but lacks the hydroxyethyl group.

    N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the hydroxyethyl-substituted thiophene ring and the oxalamide linkage, which confer specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-4-5-14(10-12(11)2)20-18(23)17(22)19-9-8-15-6-7-16(24-15)13(3)21/h4-7,10,13,21H,8-9H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHPAYQJXTVSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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